3-(5-乙基呋喃-2-基)-N-(萘-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

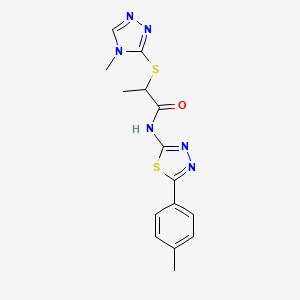

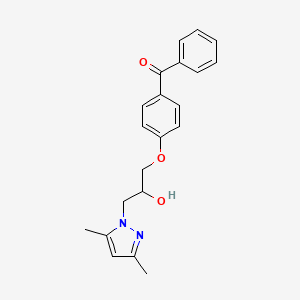

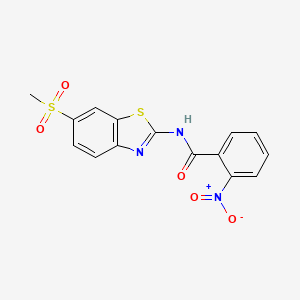

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide, also known as EFNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFNA is a synthetic compound that belongs to the class of organic compounds known as amides. It has a molecular formula of C21H21NO2 and a molecular weight of 319.4 g/mol.

科学研究应用

Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a key enzyme involved in melanogenesis, the process of melanin production. Researchers have explored the inhibitory effects of various compounds on tyrosinase activity. Among the derivatives of 3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide , compound 8 (bearing a 2,4-dihydroxy group) exhibited potent tyrosinase inhibitory activity. Its IC50 values were 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively, compared to kojic acid (standard compound) with IC50 values of 19.97 µM and 33.47 µM . The mixed inhibition type and inhibition constants (Ki) were determined using the Lineweaver-Burk plot. Molecular docking studies revealed that compound 8 binds to both catalytic and allosteric sites of tyrosinase, inhibiting its activity. This suggests that compound 8 could be a potential antipigmentation agent.

Melanogenesis Attenuation

Compound 8 not only inhibits tyrosinase but also attenuates melanin synthesis. It reduces cellular tyrosinase activity and melanin production, as simulated by α-melanocyte-stimulating hormone and 1-methyl-3-isobutylxanthine. Additionally, it downregulates tyrosinase expression in B16F10 cells. These findings highlight its potential as an agent for managing hyperpigmentation .

Plant Chemical Defense

While not directly related to compound 8, it’s interesting to note that controlled hydroxylation of terpenoids can enhance plant chemical defense without self-toxicity. This mechanism allows plants to protect themselves from herbivores and pathogens .

属性

IUPAC Name |

3-(5-ethylfuran-2-yl)-N-naphthalen-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-2-17-9-10-18(22-17)11-12-19(21)20-16-8-7-14-5-3-4-6-15(14)13-16/h3-10,13H,2,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEWIQDFSGOFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)